Synthetic Provenance in FDA-Approved Drug Assembly: Enasidenib Core Fragment
The target compound is a critical intermediate in the synthesis of the FDA-approved drug enasidenib, where it is used to construct the 1,3,5-triazine core. This is supported by multiple patents and scientific publications detailing the drug's synthesis [1]. The precise 2,6-substitution pattern on the pyridine ring is essential for the subsequent nucleophilic aromatic substitution (SNAr) chemistry and for the final compound's biological activity. In contrast, the analog 6-(Trifluoromethyl)-2-pyridinepropanamine (CAS 1060811-12-2), which differs by a single carbon in its side chain, does not feature in any known approved drug synthesis, highlighting the specific utility of the target compound's α,α-dimethyl structure .
| Evidence Dimension | Role as a key synthetic intermediate in an FDA-approved drug |
|---|---|
| Target Compound Data | Yes; documented as a reactant for enasidenib (AG-221) |
| Comparator Or Baseline | 6-(Trifluoromethyl)-2-pyridinepropanamine (CAS 1060811-12-2) |
| Quantified Difference | Target compound: Involved in approved drug synthesis; Comparator: No such documented role. |
| Conditions | Analysis of patent and synthetic literature (e.g., WO2009/131814 A2, JP2021176893A) |
Why This Matters
Procurement of this specific compound is mandatory for laboratories aiming to synthesize enasidenib or its analogs; any structural variation will derail the established synthetic route.
- [1] Eli Lilly and Company. (2009). WO2009/131814 A2. Page 47. View Source
